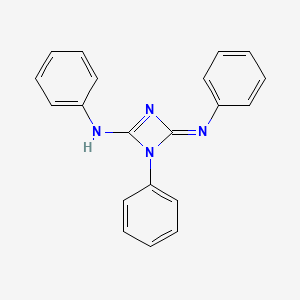![molecular formula C10H7ClN4O3 B14662163 2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide CAS No. 50834-00-9](/img/structure/B14662163.png)
2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorophenyl group, a carbamoyl group, and a cyanoacetamide moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide typically involves the reaction of 4-chlorophenyl isocyanate with cyanoacetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of corresponding oximes or nitriles.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-Chlorophenyl)carbamoyloxy)-2-butynyltrimethylammonium
- N-(4-Chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide
Uniqueness
2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
50834-00-9 |
|---|---|
Fórmula molecular |
C10H7ClN4O3 |
Peso molecular |
266.64 g/mol |
Nombre IUPAC |
[(2-amino-1-cyano-2-oxoethylidene)amino] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H7ClN4O3/c11-6-1-3-7(4-2-6)14-10(17)18-15-8(5-12)9(13)16/h1-4H,(H2,13,16)(H,14,17) |
Clave InChI |
CLCUKAYTHCUNIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)ON=C(C#N)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



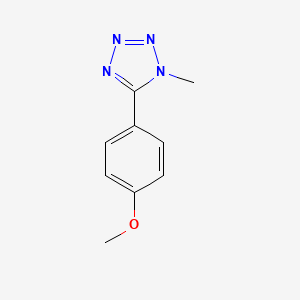

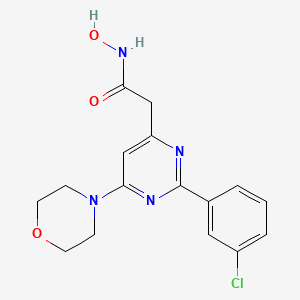
![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)
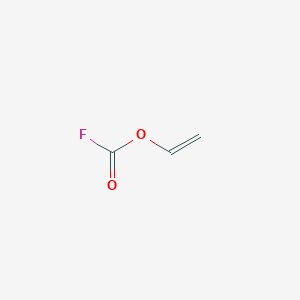


![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)

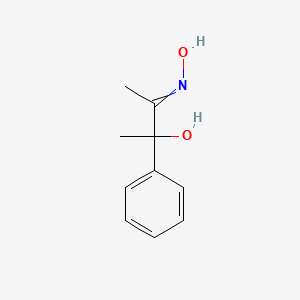
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
